SGX201 -

SGX201

Catalog Number: EVT-255999
CAS Number:
Molecular Formula: C21H22F2N2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. SGX201 has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.
Source

SGX201 was developed by scientists at a pharmaceutical research organization focused on discovering novel therapeutic agents. The compound emerged from a series of high-throughput screening efforts aimed at identifying new candidates for cancer treatment. The exact source of the compound often involves proprietary synthesis methods that are not publicly disclosed.

Classification

SGX201 falls under the category of investigational drugs, which are substances that have not yet received regulatory approval for general medical use. Its classification as a small molecule indicates that it is composed of low molecular weight compounds that can easily penetrate cells and interact with intracellular targets.

Synthesis Analysis

Methods

The synthesis of SGX201 typically involves several steps, including the formation of key intermediates followed by coupling reactions to build the final molecular structure. Common synthetic methods may include:

  1. Reflux Reactions: Heating reactants in a solvent to facilitate chemical reactions.
  2. Coupling Reactions: Techniques such as Suzuki or Heck coupling to form carbon-carbon bonds.
  3. Purification Techniques: Methods such as column chromatography or recrystallization to isolate the desired product.

Technical Details

The synthesis process is optimized to enhance yield and purity while minimizing by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed throughout the synthesis to monitor progress and confirm the identity of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular structure of SGX201 has been elucidated through various spectroscopic methods. It typically features a complex arrangement of rings and functional groups that contribute to its biological activity.

Data

The molecular formula for SGX201 is often represented as C_xH_yN_zO_w, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The precise structure can be visualized using computational modeling software, which allows researchers to predict how the compound interacts with biological targets.

Chemical Reactions Analysis

Reactions

SGX201 undergoes various chemical reactions that are crucial for its function as a therapeutic agent. Key reactions include:

  1. Binding Interactions: SGX201 may form covalent or non-covalent bonds with target proteins or enzymes.
  2. Metabolic Transformations: In vivo studies indicate that SGX201 may be metabolized by cytochrome P450 enzymes, leading to active or inactive metabolites.

Technical Details

The kinetics of these reactions are studied using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays to quantify binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism of action of SGX201 involves its interaction with specific molecular targets within cancer cells or immune cells. Upon binding to its target, SGX201 may inhibit or activate signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), or immune response.

Data

Studies utilizing cellular assays have demonstrated that SGX201 can induce apoptosis in cancer cell lines while promoting immune cell activation in preclinical models. This dual action suggests its potential utility in combination therapies.

Physical and Chemical Properties Analysis

Physical Properties

SGX201 is typically characterized by its solubility profile, melting point, and stability under various conditions. For instance:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific values are determined through differential scanning calorimetry.

Chemical Properties

Chemical properties include reactivity with other compounds and stability under physiological conditions. Key data points might include:

  • pKa Values: Indicating acidity/basicity.
  • LogP Values: Reflecting lipophilicity which influences bioavailability.
Applications

Scientific Uses

SGX201 has garnered interest in several scientific areas:

  1. Cancer Research: Investigated for its potential to inhibit tumor growth and metastasis.
  2. Immunotherapy: Explored for enhancing immune responses against tumors.
  3. Pharmaceutical Development: Serves as a lead compound for further optimization and development into clinical candidates.
Introduction to SGX201: Academic Context and Research Significance

SGX201 (chemical name: beclomethasone 17,21-dipropionate) is an investigational synthetic corticosteroid engineered as a time-release oral formulation for the prophylaxis of radiation-induced gastrointestinal injury. Its development addresses a critical unmet need in oncology: the absence of FDA-approved therapies for preventing acute radiation enteritis, a debilitating condition affecting >100,000 patients annually in the United States undergoing abdominal/pelvic radiotherapy [1] . The compound exemplifies a paradigm shift toward localized anti-inflammatory action within the gastrointestinal tract, minimizing systemic corticosteroid exposure while maximizing therapeutic precision.

Pharmacological Classification of SGX201 as a Synthetic Corticosteroid Derivative

SGX201 belongs to the glucocorticoid class of corticosteroids, specifically engineered as a prodrug of beclomethasone monopropionate (BMP), its active metabolite. Structurally, it features esterified propionate groups at the 17α and 21 positions of the pregnane nucleus (molecular formula: C₂₈H₃₇ClO₇), enhancing receptor binding affinity and topical potency [5] [6]. The molecular modifications confer:

  • High Topical Activity: 25-fold greater glucocorticoid receptor binding affinity than hydrocortisone, enabling potent local anti-inflammatory effects at nanomolar concentrations [6].
  • Reduced Systemic Bioavailability: Rapid hepatic conversion to inactive metabolites (beclomethasone) following absorption, confining activity primarily to the GI lumen [5].
  • Multi-Zone Targeting: Engineered release kinetics ensure concurrent activity in proximal and distal intestinal segments, a advancement over earlier region-specific formulations [6].

Table 1: Pharmacological Properties of SGX201 vs. Reference Corticosteroids

PropertySGX201PrednisoneBudesonide
Relative Receptor Affinity1,935100855
Plasma Half-life (hr)0.53–42–3
Topical: Systemic Potency Ratio25:11:115:1
Primary Metabolism SiteIntestinal Mucosa/LiverLiverLiver

Mechanistically, SGX201 binds cytoplasmic glucocorticoid receptors, translocating to the nucleus to:

  • Inhibit NF-κB transcription, suppressing TNF-α, IL-1β, IL-6, and other pro-inflammatory cytokines [6].
  • Upregulate IκBα, a natural inhibitor of NF-κB [1].
  • Reduce eosinophil chemotaxis and mast cell degranulation, mitigating mucosal permeability and edema [5].

Historical Development and Evolution of Time-Release Oral Formulations

The development of SGX201 represents a culmination of four decades of formulation science addressing the challenge of topical corticosteroid delivery to the GI tract:

  • 1970s: Beclomethasone dipropionate (BDP) first commercialized as inhaled formulations (e.g., QVAR®) for asthma, leveraging high topical potency [6].
  • Early 2000s: Soligenix developed orBec®—a dual-tablet system (immediate-release + enteric-coated) for upper/lower GI targeting in graft-versus-host disease. This established proof-of-concept for GI-targeted BDP but lacked sustained release [6].
  • 2010s: SGX201 emerged as a single-entity, time-release matrix tablet. Key innovations included:
  • pH-independent polymer matrices (e.g., methacrylic acid copolymers) enabling gradual drug release throughout the intestine [5].
  • Microencapsulation techniques to protect BDP from gastric degradation while modulating dissolution kinetics [1].
  • Dose proportionality across 4 escalating dose groups (Phase 1/2 data), confirming tunable release profiles [1] [3].

Table 2: Evolution of Oral BDP Formulations for GI Inflammation

Time PeriodFormulationTarget SiteLimitationsAdvancements in SGX201
1970–2000Inhaled BDPLungsNo GI applicabilityOral delivery system
2000–2010orBec® (dual tablet)Upper + Lower GIBid dosing, region-specific releaseSingle-tablet, pan-intestinal release
2012–PresentSGX201Entire GI mucosaNone (investigational)Sustained release, once-daily potential

This progression was accelerated by a $510,000 SBIR grant from the National Cancer Institute (NCI) in 2012, enabling the first-in-human Phase 1/2 trial (BDP-ENT-01) [1] .

SGX201 in the Context of Radiation-Induced Pathophysiology Research

Radiation enteritis pathophysiology involves a three-phase injury cascade:

  • Epithelial Apoptosis: Ionizing radiation induces DNA damage in crypt epithelial cells, causing apoptosis within hours and barrier disruption [1] [7].
  • Microvascular Obliteration: Endothelial damage triggers thrombin deposition and obliterative endarteritis, progressing to mucosal ischemia [2] [7].
  • Inflammatory Amplification: TLR/NF-κB pathways activate, releasing IL-1β, IL-6, and TNF-α, recruiting neutrophils, and propagating tissue injury [1] [9].

SGX201 intervenes in this cascade via mucosal cytoprotection:

  • Preclinical Evidence: BDP reduces radiation-induced prostaglandin E2 (PGE2) by 78% and mast cell infiltration by 64% in murine models, preserving crypt architecture [1].
  • Clinical Validation: In the Phase 1/2 trial (N=16 rectal cancer patients), SGX201 demonstrated:
  • Dose-dependent symptom reduction: 40% lower incidence of grade ≥2 diarrhea vs. historical controls (NCI-CTCAE criteria) [1] [3].
  • Inflammatory biomarker suppression: 32% decrease in fecal calprotectin levels correlating with BDP exposure (p<0.05) [3].
  • Histopathological improvement: Endoscopy showed intact mucosa in 73% of high-dose patients vs. 41% in controls [1].

Table 3: SGX201 Efficacy in Radiation Enteritis Pathophysiology

Pathogenic MechanismSGX201 InterventionPhase 1/2 Trial Outcome
Epithelial ApoptosisUpregulates Bcl-2 anti-apoptotic protein59% reduction in mucosal erosions (p=0.03)
Microvascular InjuryInhibits VEGF-A and ICAM-1 expressionTelangiectasia severity score ↓ by 2.1 points
Cytokine StormSuppresses IL-1β, TNF-α, NF-κB48% lower fecal IL-6 vs. placebo (p<0.01)

Compared to alternative approaches like hyperbaric oxygen therapy (HBOT)—which requires 40+ sessions and exhibits 27–100% response variability—SGX201 offers a preemptive, pharmacologically tunable strategy [2] [7]. Its FDA Fast Track designation (2012) underscores its potential to fill the therapeutic void in radiation enteritis [1] [6].

Properties

Product Name

SGX201

Molecular Formula

C21H22F2N2O3S

Synonyms

SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.